molecular formula C13H24N2O2 B1375608 Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate CAS No. 1256958-47-0

Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate

Cat. No. B1375608
M. Wt: 240.34 g/mol
InChI Key: RJVLJEBUNGKANQ-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of hexahydrocyclopenta[c]pyrrole . The tert-butyl group is a common moiety in chemical transformations, and it has implications in biosynthetic and biodegradation pathways .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the hexahydrocyclopenta[c]pyrrole core .


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations .


Physical And Chemical Properties Analysis

The compound is likely to be an oil at room temperature . Its exact physical and chemical properties would depend on its precise molecular structure.

Scientific Research Applications

Organic Chemistry

“Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate” is used in the field of organic chemistry . It seems to be involved in a process known as non-directed catalytic hydroxylation of sterically congested primary C−H bonds .

Application Summary

The tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . Because of the combination of a high bond dissociation energy (~ 100 kcal mol-1) and limited accessibility, in the absence of directing groups, neither radical nor organometallic approaches are effective for the chemical modification of tert-butyl CH bonds .

Method of Application

An electron-poor manganese catalyst is used in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C−H bonds . This process leverages on the interplay of steric, electronic, medium and torsional effects .

Results or Outcomes

The result of this process is the site-selective and product chemoselective hydroxylation of the tert-butyl group . This is accomplished with a broad reaction scope, delivering primary alcohols as largely dominant products in preparative yields . Late-stage hydroxylation at tert-butyl sites is demonstrated on 6 densely functionalized molecules of pharmaceutical interest . This work uncovers a novel disconnection approach, harnessing tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .

Organic Synthesis

A compound named “2-tert-butyl 5-methyl (3aR,5S,6aS)-5-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2,5-dicarboxylate” is used in organic synthesis .

Application Summary

This compound seems to be used as a building block in the synthesis of more complex organic molecules . The tert-butyl group is often used to introduce steric hindrance and conformational rigidity in organic molecules .

Results or Outcomes

The outcome of using this compound in organic synthesis would be the production of more complex organic molecules. The exact results would depend on the specific synthesis pathway being used .

Organic Synthesis

A compound named “2-tert-butyl 5-methyl (3aR,5S,6aS)-5-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2,5-dicarboxylate” is used in organic synthesis .

Application Summary

This compound seems to be used as a building block in the synthesis of more complex organic molecules . The tert-butyl group is often used to introduce steric hindrance and conformational rigidity in organic molecules .

Results or Outcomes

The outcome of using this compound in organic synthesis would be the production of more complex organic molecules. The exact results would depend on the specific synthesis pathway being used .

Safety And Hazards

Based on the safety information for a similar compound, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound.

properties

IUPAC Name

tert-butyl 5-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-10-4-9(6-14)5-11(10)8-15/h9-11H,4-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVLJEBUNGKANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate

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